molecular formula C19H15N3O B5076672 5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol

5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol

カタログ番号: B5076672
分子量: 301.3 g/mol
InChIキー: MZOMASSGDPULJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system of significant interest in medicinal chemistry . This scaffold is a bioisostere for purine-based structures, allowing it to interact with a variety of enzymatic targets, which has led to its presence in several commercial drugs and investigational compounds . The core pyrazolo[1,5-a]pyrimidine structure is recognized for its diverse pharmacological potential, particularly in oncology. Researchers have developed PP-based compounds as potent scaffolds with anticancer activity and as selective enzyme inhibitors, such as inhibitors of cyclin-dependent kinases (CDKs) and Bruton's tyrosine kinase (BTK) . Furthermore, the 2-phenylpyrazolo[1,5-a]pyrimidin-7-one subclass has been identified as a valuable core structure for developing new classes of nonsteroidal antiinflammatory drugs (NSAIDs) that are devoid of ulcerogenic activity, highlighting the therapeutic versatility of this chemotype . This product is intended for research and further manufacturing use only. It is not intended for direct human or veterinary use.

特性

IUPAC Name

2-(3-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-13-6-5-9-15(10-13)17-11-18-20-16(12-19(23)22(18)21-17)14-7-3-2-4-8-14/h2-12,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOMASSGDPULJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=NC(=CC(=O)N3N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322616
Record name 2-(3-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331422-45-8
Record name 2-(3-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of appropriate aminopyrazoles with β-dicarbonyl compounds. The reaction proceeds via an addition–elimination mechanism (aza-Michael type), where the NH₂-group of the starting aminopyrazole bonds with the Cβ of the β-dicarbonyl compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

化学反応の分析

Types of Reactions

5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core .

科学的研究の応用

Antimycobacterial Activity

One of the prominent applications of pyrazolo[1,5-a]pyrimidines, including 5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol, is their potential as antimycobacterial agents . Research has demonstrated that certain derivatives exhibit potent inhibitory effects against Mycobacterium tuberculosis (M.tb), the bacterium responsible for tuberculosis. These compounds act as inhibitors of mycobacterial ATP synthase, crucial for ATP production in bacteria.

Key Findings:

  • Structure–Activity Relationship (SAR) studies indicate that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance antimycobacterial activity.
  • Compounds with 3-(4-fluoro)phenyl groups and varied 5-substituents showed significant in vitro growth inhibition of M.tb with minimal toxicity to human cells .

Antitumor Potential

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer properties . Several studies have highlighted its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in tumor growth.

Notable Applications:

  • Research indicates that derivatives of this compound can act as selective protein inhibitors and have shown efficacy against different cancer cell lines .
  • The compound's structural versatility allows for the design of targeted therapies that can minimize side effects compared to conventional chemotherapeutics.

Antiviral Activity

Another area of interest is the antiviral activity of pyrazolo[1,5-a]pyrimidine derivatives. Some studies suggest that these compounds may inhibit viral replication and could be developed into antiviral therapeutics.

Case Studies:

  • Certain derivatives have been reported to exhibit activity against RNA viruses, indicating potential applications in treating viral infections .

Enzyme Inhibition

Pyrazolo[1,5-a]pyrimidines are also explored for their ability to inhibit various enzymes involved in disease processes. This includes cyclin-dependent kinases (CDKs) and other critical pathways in cellular signaling.

Implications:

  • By inhibiting these enzymes, these compounds may help regulate cell cycle progression and offer therapeutic benefits in diseases characterized by uncontrolled cell division .

Summary Table of Applications

Application AreaKey FindingsReferences
AntimycobacterialPotent inhibitors of M.tb ATP synthase; effective against bacterial growth
AntitumorInduces apoptosis; inhibits cancer cell proliferation
AntiviralPotential activity against RNA viruses
Enzyme InhibitionInhibits CDKs; regulates cell cycle

作用機序

The mechanism of action of 5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological processes, making it a potential candidate for drug development .

類似化合物との比較

Pyrazolo[1,5-a]pyrimidine Derivatives

  • 5-(p-Tolyl)pyrazolo[1,5-a]pyrimidin-7-ol () : Substituted with para-tolyl (4-methylphenyl) at position 5, this analog demonstrates higher reactivity in propargylation reactions compared to meta-substituted derivatives. Its triazole-bridged glycosides exhibit anticancer activity .
  • 5-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol () : The bulky isopropyl group reduces synthetic yield (65%) compared to smaller substituents, highlighting steric effects on reaction efficiency .
  • 7-Trifluoromethyl Derivatives () : Substitution with electron-withdrawing groups like -CF₃ at position 7 enhances metabolic stability and binding affinity in antimicrobial and antimalarial applications .

Triazolo[1,5-a]pyrimidine Derivatives

  • 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol () : Replacing the pyrazole ring with a triazole moiety alters electronic properties, leading to anticonvulsant activity in alkylated derivatives (e.g., 7-ethoxy variants) .
  • 7-Chloro-5-phenyl-triazolo[1,5-a]pyrimidine () : Chlorination at position 7 improves lipophilicity, enhancing anti-tubercular potency (IC₅₀: 0.8 μM) .

Substituent Effects on Properties and Reactivity

Table 1: Key Substituents and Their Impact

Compound Substituents Molecular Weight Yield (%) Key Property/Activity Reference
5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol 5-Ph, 2-m-tolyl, 7-OH 317.34 75-80* Precursor for glycosylation
5-(4-Isopropylphenyl)-pyrazolo[1,5-a]pyrimidin-7-ol 5-(4-iPrPh), 7-OH 357.41 65 Lower yield due to steric hindrance
5-Phenyl-triazolo[1,5-a]pyrimidin-7-ol Triazole core, 7-OH 240.24 85 Anticonvulsant activity (ED₅₀: 25 mg/kg)
7-Trifluoromethyl-pyrazolo[1,5-a]pyrimidine () 7-CF₃, 2-furyl 297.19 70 Antimicrobial (MIC: 12.5 μg/mL)

*Estimated based on analogous reactions in and .

  • Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility and hydrogen-bonding capacity, as seen in 5-(4-methoxyphenyl) analogs .
  • Halogenation (e.g., -Cl, -Br) : Increases electrophilicity and cross-coupling reactivity, enabling further derivatization .

生物活性

5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition potential, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol is C16_{16}H15_{15}N3_{3}O. This compound features a pyrazolo-pyrimidine core structure that is known for its ability to mimic biogenic purines, making it a promising candidate for drug development.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC16_{16}H15_{15}N3_{3}O
Molecular Weight273.31 g/mol
CAS Number90019-55-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In vitro assays have been conducted to evaluate the cytotoxic effects of various synthesized compounds against different cancer cell lines.

Case Study: Anticancer Screening

In a study evaluating a library of pyrazolo[1,5-a]pyrimidin-7-ols, including 5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol, the MTT assay was utilized to assess cell viability in human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that while some derivatives exhibited significant growth inhibition, 5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol did not show notable anticancer activity compared to established controls like YM155 and menadione .

Enzymatic Inhibition

Pyrazolo[1,5-a]pyrimidines have also been investigated for their ability to inhibit various enzymes relevant in cancer and inflammatory pathways. The structural similarity to purines allows these compounds to interact with enzymes such as Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling.

Table 2: Enzymatic Inhibition Studies

EnzymeCompound TestedIC50_{50} Value (µM)
Bruton's Tyrosine Kinase5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-olNot specified
Other Pyrazolo DerivativesVarious derivativesRanges from 10 to >100

Other Pharmacological Effects

In addition to anticancer properties and enzyme inhibition, pyrazolo[1,5-a]pyrimidines have been reported to possess anti-inflammatory and antiviral activities. For instance, certain derivatives have shown efficacy against influenza viruses in vitro .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidines is often influenced by substituents on the aromatic rings. Variations in these substituents can enhance or diminish activity against specific targets. For example:

Table 3: Structure-Activity Relationships

SubstituentEffect on Activity
Methyl GroupIncreased solubility and bioavailability
Halogen SubstituentsEnhanced binding affinity to target enzymes
Alkyl GroupsVariable effects depending on size and position

Q & A

Synthesis Optimization

Q: What are the key considerations for optimizing the synthesis of 5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol? A:

  • Reaction Conditions: Use equimolar ratios of precursors (e.g., 1,1,1-trifluoro-4-methoxy-4-(4-tolyl)-but-3-en-2-one and 5-methyl-3-amino-1H-pyrazole) in acetic acid under reflux for ~16 hours .
  • Purification: Recrystallization from hexane yields high-purity crystals suitable for X-ray analysis. Slow evaporation at room temperature minimizes defects .
  • Yield Improvement: Optimize solvent polarity and reaction time. For example, chloroform extraction and magnesium sulfate drying enhance recovery (~79% yield) .

Structural Confirmation

Q: How can researchers confirm the molecular structure of this compound? A:

  • X-ray Crystallography: Resolve planarity of the pyrazolo[1,5-a]pyrimidine core (max deviation: 0.014 Å) and dihedral angles (e.g., 14.1° between 4-tolyl and core ring) .
  • Spectroscopy: Use 1H^1 \text{H}/13C^{13} \text{C} NMR to identify substituent environments (e.g., methyl groups at δ ~2.35 ppm) .
  • HRMS/Elemental Analysis: Confirm molecular formula (e.g., C15_{15}H12_{12}F3_{3}N3_{3}) with HRMS (e.g., [M+H]+^+ calcd: 254.1042) and C/H/N ratios .

Biological Activity Evaluation

Q: What methodologies assess the biological potential of this compound? A:

  • Enzyme Inhibition Assays: Test cAMP phosphodiesterase or xanthine oxidase inhibition using fluorogenic substrates .
  • Cell-Based Models: Evaluate cytotoxicity (e.g., IC50_{50}) in cancer cell lines or antimicrobial activity via broth microdilution .
  • In Vivo Studies: Use rodent models for pharmacokinetics (e.g., bioavailability, half-life) and efficacy in disease models .

Data Contradiction Analysis

Q: How to resolve conflicting bioactivity data across studies? A:

  • Orthogonal Assays: Cross-validate using biochemical (e.g., enzyme kinetics) and cellular assays (e.g., luciferase reporters) .
  • Structural Analysis: Compare substituent effects (e.g., trifluoromethyl vs. propyl groups) on activity via SAR studies .
  • Computational Modeling: Perform molecular docking to predict binding modes and identify false positives/negatives .

Crystallography Insights

Q: What structural insights does crystallography provide? A:

  • Planarity: The fused pyrazolo-pyrimidine ring is nearly planar, favoring π-π stacking in protein binding .
  • Substituent Orientation: Dihedral angles (e.g., 14.1° for 4-tolyl) influence steric interactions and solubility .
  • Packing Forces: Van der Waals interactions dominate crystal packing, critical for polymorph stability .

Derivative Design Strategies

Q: How to design derivatives for enhanced activity? A:

  • Position-Specific Modifications: Introduce electron-withdrawing groups (e.g., CF3_3) at position 7 to enhance electrophilicity .
  • Heterocycle Fusion: Attach piperazine or pyridinyl groups at position 1 to improve pharmacokinetics .
  • Synthetic Routes: Use Suzuki-Miyaura coupling for aryl substitutions or nucleophilic aromatic substitution for halogens .

Spectroscopic Characterization

Q: Which spectroscopic methods are critical for characterization? A:

  • NMR: 1H^1 \text{H} NMR identifies aromatic protons (δ 6.9–8.4 ppm) and methyl groups (δ 2.3–2.4 ppm). 13C^{13} \text{C} NMR confirms carbonyl (δ ~160 ppm) and CF3_3 (δ ~120 ppm) signals .
  • IR Spectroscopy: Detect hydroxyl (3300–3500 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) stretches .
  • HRMS: Validate molecular weight (e.g., m/z 254.1039 for C13_{13}H11_{11}N5_{5}O) .

Mechanistic Studies

Q: How to investigate the mechanism of action? A:

  • Enzyme Kinetics: Measure Km_m/Vmax_{max} to assess competitive/non-competitive inhibition .
  • Mutagenesis: Modify target enzymes (e.g., PGHS-2) to identify binding residues .
  • Fluorescence Polarization: Quantify ligand-protein binding affinity .

Thermodynamic Properties

Q: How to determine solubility and stability? A:

  • DSC/TGA: Measure melting points (e.g., ~257–259°C) and thermal degradation profiles .
  • Solubility Screening: Test in DMSO, ethanol, and aqueous buffers (e.g., PBS) .
  • HPLC Purity: Use C18 columns with UV detection (λ = 254 nm) .

SAR Analysis

Q: How to conduct structure-activity relationship (SAR) studies? A:

  • Analog Synthesis: Prepare derivatives with varied substituents (e.g., 4-fluorophenyl, propyl) .
  • Bioactivity Profiling: Test analogs against target enzymes/cells and correlate substituents with IC50_{50} .
  • 3D-QSAR Models: Use CoMFA/CoMSIA to predict activity cliffs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。